molecular formula C16H32N2O2 B13951193 tert-Butyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate

tert-Butyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13951193
M. Wt: 284.44 g/mol
InChI Key: QSWJGWYTAMEYCA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O2. It is a piperidine derivative that has applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate typically involves the reaction of 1-Boc-3-piperidone with isopropylamine. The process includes the following steps :

    Stage 1: 3-oxo-piperidine-1-carboxylic acid tert-butyl ester reacts with isopropylamine in methanol at room temperature for 1 hour.

    Stage 2: Sodium tetrahydroborate is added at 0°C, and the reaction mixture is stirred at room temperature for 12 hours.

    Stage 3: The reaction mixture is diluted with ice-cooled water, and the solvent is reduced to afford a residue. This residue is dissolved in dichloromethane and washed with water. The organic layer is dried over sodium sulfate, concentrated in vacuo, and purified by column chromatography to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate is used as an intermediate for the preparation of various piperidine-based compounds .

Biology: The compound is used in the study of biological pathways and mechanisms involving piperidine derivatives.

Medicine: In medicinal chemistry, it serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C16H32N2O2

Molecular Weight

284.44 g/mol

IUPAC Name

tert-butyl 2-[3-(propan-2-ylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H32N2O2/c1-13(2)17-11-8-10-14-9-6-7-12-18(14)15(19)20-16(3,4)5/h13-14,17H,6-12H2,1-5H3

InChI Key

QSWJGWYTAMEYCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCC1CCCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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